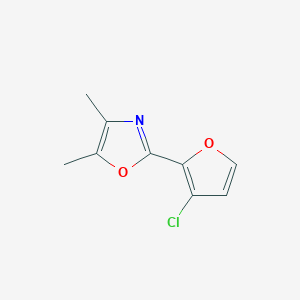
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” were not found, it’s worth noting that pinacol boronic esters, which are similar compounds, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of “2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole” is unique and complex . It has a molecular weight of 197.62 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- A new approach to the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, showcasing a method for the regioselective direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles, suggests potential for chemical transformations of related compounds (Yamane, Mitsudera, & Shundoh, 2004).
- Research into the addition of lithiated 2-alkyl- and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones revealed insights into the mechanistic pathways and potential for creating diverse chemical structures, highlighting the versatility of 1,3-oxazole derivatives in chemical synthesis (Capriati, Degennaro, Florio, & Luisi, 2002).
Fluorescent Probes and Photophysical Properties
- A study on the synthesis of 2-(1-Benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes demonstrated the potential application of these derivatives in photophysical studies, indicating that such compounds could serve as fluorescent markers or probes in various scientific investigations (Bodke, Shankerrao, & Harishkumar, 2013).
Pharmacological Applications
- Research on a novel series of diarylisoxazoles, designed to improve selectivity and efficacy as cyclooxygenase-1 (COX-1) inhibitors, underscores the pharmacological relevance of oxazole derivatives. This suggests a direction where similar structures could be explored for their therapeutic potential, excluding direct drug use and dosage information (Vitale et al., 2013).
Synthetic Methodologies and Applications
- Innovations in synthetic methodologies for creating extended oxazole structures, such as 2-(halomethyl)-4,5-diaryloxazoles, offer insights into the development of new chemical entities. These methodologies provide avenues for further exploration of oxazole derivatives in chemical synthesis and potential applications across various fields (Patil & Luzzio, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-5-6(2)13-9(11-5)8-7(10)3-4-12-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFHAWCZBSVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=C(C=CO2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorofuran-2-yl)-4,5-dimethyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



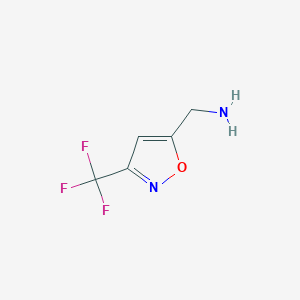
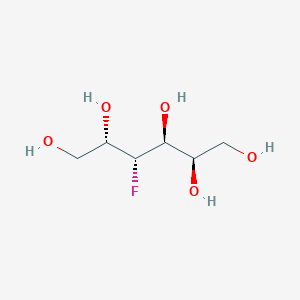
![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)
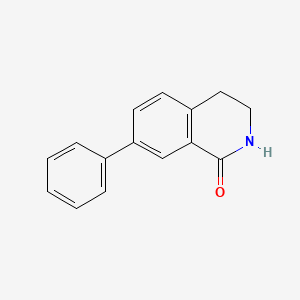
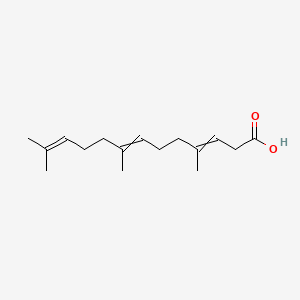
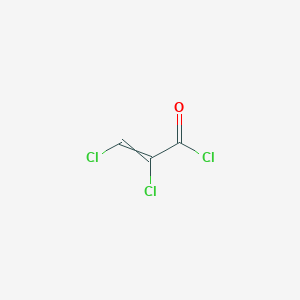


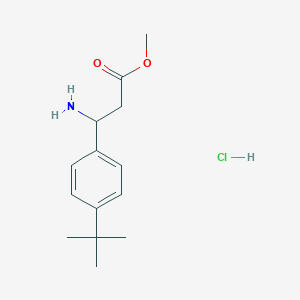
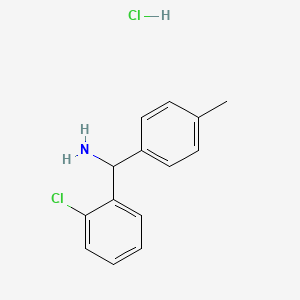
![Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1452482.png)
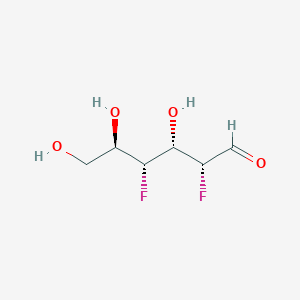
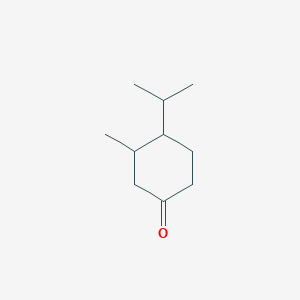
![1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B1452486.png)